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molecular formula C12H8ClN3O2 B8669667 methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

methyl 4-chloro-9H-pyrimido[4,5-b]indole-7-carboxylate

Cat. No. B8669667
M. Wt: 261.66 g/mol
InChI Key: SDXQXSGXBGORAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618121B2

Procedure details

A mixture of 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylic acid methyl ester (215 mg, 0.88 mmol) and POCl3 (2 mL) was heated at 90° C. for 2 hours. Upon cooling the reaction mixture was concentrated in vacuo to give the title compound and used immediately in the subsequent synthesis. LC-MS (1) Rt 1.79 min; m/z (ES+) 262/264.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]3[C:17](O)=[N:16][CH:15]=[N:14][C:10]=3[NH:11]2)=[CH:7][CH:6]=1)=[O:4].O=P(Cl)(Cl)[Cl:21]>>[CH3:1][O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([C:9]3[C:17]([Cl:21])=[N:16][CH:15]=[N:14][C:10]=3[NH:11]2)=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
COC(=O)C1=CC=C2C3=C(NC2=C1)N=CN=C3O
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C2C3=C(NC2=C1)N=CN=C3Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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